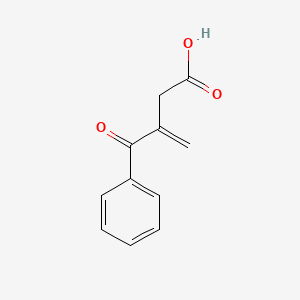

3-Benzoyl-3-butenoic Acid

Descripción general

Descripción

“3-Butenoic acid” is a carboxylic acid with the molecular formula C4H6O2 . It is also known by other names such as β-Butenoic acid, Acetic acid, ethenyl-, Vinylacetic acid, and CH2=CHCH2COOH . “3-Benzoylbenzoic acid” is used in light-induced reactions on benzophenone-terminated boron-doped diamond (BDD) surfaces and preparation of benzophenone flavonol derivative .

Synthesis Analysis

A high molecular weight poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid methyl ester) was prepared by mixed solvent polymerization . The influence of monomer feed ratios on the structure and stabilization of the polymer was characterized by element analysis, Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD) and differential scanning calorimetry (DSC) .

Molecular Structure Analysis

The molecular weight of “3-Butenoic acid” is 86.0892 . The IUPAC Standard InChI is InChI=1S/C4H6O2/c1-2-3-4(5)6/h2H,1,3H2,(H,5,6) .

Chemical Reactions Analysis

In the synthesis of high molecular weight poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid methyl ester), the comonomer ABM possesses greater reactivity than acrylonitrile .

Aplicaciones Científicas De Investigación

Antioxidant Activity

3-Benzoyl-3-butenoic acid derivatives have shown promise in antioxidant activities. For instance, certain furan-2 (5H) ones and butenoic acids displayed significant effectiveness in scavenging superoxide anions, indicating their potential as antioxidants (Point et al., 1998).

Antimicrobial Properties

Synthetic butenolides, derivatives of 3-Benzoyl-3-butenoic acid, have been researched for their antibacterial and antifungal properties. These compounds have demonstrated potential against various bacterial and fungal species, indicating their usefulness in treating microbial diseases, especially fungal infections (Husain et al., 2010).

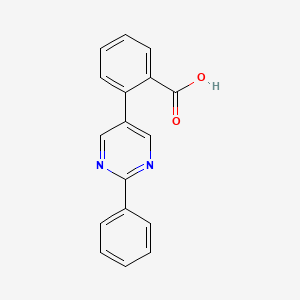

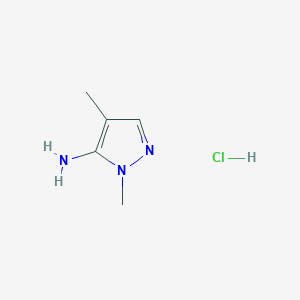

Synthesis of Pyrazoleacetic Acids

3-Benzoyl-3-butenoic acid is utilized in the synthesis of pyrazoleacetic acids and their derivatives. These compounds are prepared by cyclization of 3-benzoyl-3-butenoic acids with hydrazine hydrate, indicating its utility in organic synthesis (Curzu et al., 1990).

Chemoenzymatic Synthesis

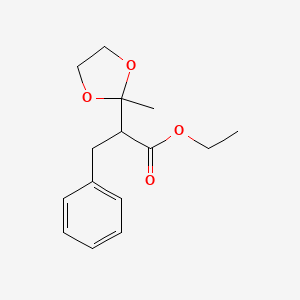

Studies on the chemoenzymatic synthesis of 2-benzyl-3-butenoic acid, a derivative of 3-Benzoyl-3-butenoic acid, have been conducted. This research indicates its potential application in developing novel synthesis methods for complex organic molecules (Borys et al., 2018).

Pharmaceutical Applications

3-Benzoyl-3-butenoic acid derivatives have been synthesized and investigated for their potential pharmaceutical applications. For instance, studies on dibutyltin carboxylates of aminoglucosyl derivatives indicated high cytotoxicity in tumor cell lines, suggesting its potential in cancer research (Li et al., 2009).

Catalytic Reactions

This compound has been involved in studies of catalytic reactions, like the amine-catalyzed ester formation from acid chloride and alcohol. This research provides insights into the mechanisms of these reactions, which are crucial for various industrial applications (Hubbard & Brittain, 1998).

Safety and Hazards

Propiedades

IUPAC Name |

3-benzoylbut-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-8(7-10(12)13)11(14)9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIQTYSDCUGQPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)O)C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzoyl-3-butenoic Acid | |

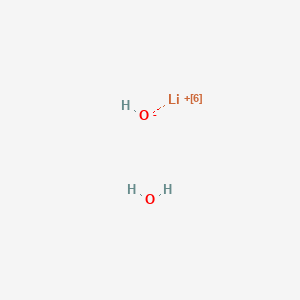

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphonic acid, [2-(4-chlorophenoxy)ethyl]-, dimethyl ester](/img/structure/B3283327.png)

![Tert-butyl 2-[(2,2-dimethylpropyl)amino]acetate](/img/structure/B3283376.png)

![2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoic acid](/img/structure/B3283394.png)